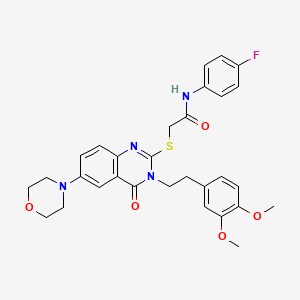

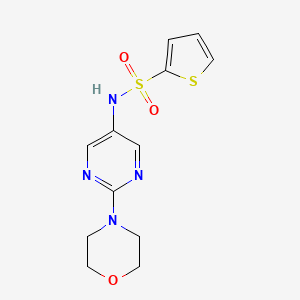

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research due to its unique properties. MTS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.

Scientific Research Applications

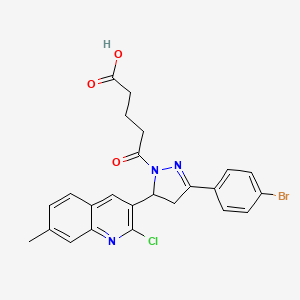

Synthesis and Antitumor Applications

Research has explored the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, including compounds related to N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide, demonstrating significant antitumor activity. These compounds have been evaluated against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), with some derivatives showing higher activity than the standard drug doxorubicin. Additionally, their antibacterial activity against Gram-positive and Gram-negative bacteria has been highlighted, showcasing their potential as dual-function agents in medical research (Hafez et al., 2017).

Carbonic Anhydrase Inhibition

Another study focused on aromatic sulfonamide inhibitors of carbonic anhydrases (CA), including derivatives of this compound. These inhibitors were tested against various CA isoenzymes, demonstrating nanomolar half maximal inhibitory concentrations (IC50). The differentiation in activities against the isoenzymes suggests the potential for selective inhibition, which is crucial for therapeutic applications involving carbonic anhydrases, a family of enzymes involved in many physiological and pathological processes (Supuran et al., 2013).

Electrochemical Synthesis

The electrochemical synthesis of sulfonamide derivatives based on the oxidation of related compounds in the presence of arylsulfinic acids represents another application. This method allows for the efficient synthesis of sulfonamide derivatives, which are important for developing new pharmaceuticals and research tools. The process described shows potential for green chemistry approaches in the synthesis of complex molecules (Beiginejad & Nematollahi, 2014).

Antimicrobial Activity

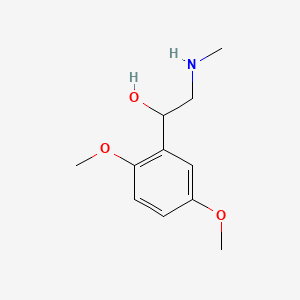

Moreover, the antimicrobial activity of synthesized pyrimidine-triazole derivatives from related molecules highlights the potential for developing new antimicrobials. These studies demonstrate the versatility of this compound derivatives in scientific research, particularly in the search for new therapeutic agents with antitumor, antibacterial, and enzyme inhibitory properties. The ability to target specific diseases and pathogens with these compounds opens up new avenues for drug development and biomedical research (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Target of Action

The primary targets of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

As a thiophene derivative, it may interact with its targets in a similar manner to other thiophene-based compounds . .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level

properties

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S2/c17-21(18,11-2-1-7-20-11)15-10-8-13-12(14-9-10)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRGMUFDIPJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2419905.png)

![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2419908.png)

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2419919.png)

![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)